Wedelobatin A
CAS No.: 1589488-34-5
Cat. No.: VC0161539
Molecular Formula: C30H46O3
Molecular Weight: 454.695
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1589488-34-5 |
---|---|
Molecular Formula | C30H46O3 |
Molecular Weight | 454.695 |
IUPAC Name | (4-hydroxy-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl) 5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
Standard InChI | InChI=1S/C30H46O3/c1-18(2)22-15-23(31)19(3)14-24(22)33-27(32)29(6)12-7-11-28(5)25(29)10-13-30-16-20(4)21(17-30)8-9-26(28)30/h14,18,21-26,31H,4,7-13,15-17H2,1-3,5-6H3 |
Standard InChI Key | ZTKJIDAGDGTENO-ULSWZXRPSA-N |
SMILES | CC1=CC(C(CC1O)C(C)C)OC(=O)C2(CCCC3(C2CCC45C3CCC(C4)C(=C)C5)C)C |
Appearance | Oil |
Introduction
Chemical Properties and Structure
Wedelobatin A is characterized by the molecular formula C30H46O3 with a molecular weight of 454.68 g/mol . It exists as an oil at room temperature and possesses specific structural features that classify it as an ent-kaurane diterpenoid. The compound's chemical identity is confirmed through various spectroscopic techniques and is registered with the Chemical Abstracts Service (CAS) number 1589488-34-5 .
Structural Characteristics
The structural features of Wedelobatin A include a characteristic ent-kaurane skeleton with specific functional groups. The compound's complete structural representation can be described using its SMILES notation:
CC1=CC(C(CC1O)C(C)C)OC(=O)C2(CCCC3(C2CCC45C3CCC(C4)C(=C)C5)C)C
This complex structure contributes to the compound's unique chemical and biological properties. For identification purposes, Wedelobatin A is also characterized by its Standard InChIKey: ZTKJIDAGDGTENO-ULSWZXRPSA-N .
Physical and Chemical Properties
Wedelobatin A exhibits specific physical and chemical properties that are summarized in Table 1 below:
Property | Description |
---|---|
Formula | C30H46O3 |
Molecular Weight | 454.68 g/mol |
Physical Appearance | Oil |
Compound Class | Diterpenoids (ent-kaurane) |
Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Storage Conditions | Desiccate at -20°C |
CAS Number | 1589488-34-5 |
Table 1: Physical and chemical properties of Wedelobatin A
The solubility profile of Wedelobatin A indicates its relatively non-polar nature, being soluble primarily in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This solubility characteristic is consistent with its diterpenoid structure, which typically contains a significant hydrocarbon component with limited polar functionality.
Source and Isolation
Botanical Source
Wedelobatin A has been isolated from the herbs of Wedelia trilobata (L.) Hitchc., a perennial herb belonging to the Asteraceae family . W. trilobata is widely distributed in tropical and subtropical regions and has been recognized for its medicinal properties in various traditional systems of medicine. The plant has been utilized for treating various ailments, which prompted researchers to investigate its chemical constituents, leading to the discovery of several bioactive compounds including Wedelobatin A.
Isolation and Purification
The isolation of Wedelobatin A typically involves bioassay-guided fractionation techniques. Studies reported in literature suggest that the compound was first identified and characterized through isolation procedures targeting bioactive constituents from the leaves of W. trilobata . The isolation procedure generally follows a sequential extraction approach with solvents of increasing polarity, followed by chromatographic separation techniques.
Research has demonstrated that W. trilobata contains a variety of ent-kaurane diterpenoids, with Wedelobatin A being a notable example alongside other related compounds such as Wedelobatin B and kaurenoic acid derivatives . These compounds represent part of the diverse phytochemical profile of W. trilobata, which also includes other classes of compounds such as sesquiterpene lactones (wedelolides), flavonoids, and steroids .
Amount | 1 mM | 5 mM | 10 mM | 50 mM | 100 mM |
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1 mg | 2.1993 mL | 0.4399 mL | 0.2199 mL | 0.0440 mL | 0.0220 mL |
5 mg | 10.9967 mL | 2.1993 mL | 1.0997 mL | 0.2199 mL | 0.1100 mL |
10 mg | 21.9935 mL | 4.3987 mL | 2.1993 mL | 0.4399 mL | 0.2199 mL |
20 mg | 43.9870 mL | 8.7974 mL | 4.3987 mL | 0.8797 mL | 0.4399 mL |
25 mg | 54.9837 mL | 10.9967 mL | 5.4984 mL | 1.0997 mL | 0.5498 mL |
Table 2: Preparation of Wedelobatin A stock solutions at different concentrations
For obtaining higher solubility, it is recommended to warm the sample tube at 37°C and shake it in an ultrasonic bath. While it is preferable to prepare and use solutions on the same day, stock solutions can be stored below -20°C for several months if necessary . Prior to use after storage, it is advisable to allow the vial to reach room temperature for at least an hour before opening.
Research Status and Future Directions
Wedelobatin A represents a relatively understudied compound within the broader context of natural products research. While its isolation and basic characterization have been documented, there appears to be limited published research focusing specifically on its biological activities and potential applications based on the available search results.
Current Knowledge Gaps
Several knowledge gaps exist regarding Wedelobatin A that present opportunities for future research:
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Comprehensive biological activity profiling
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Structure-activity relationship studies
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Synthesis or semi-synthesis approaches
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Pharmacokinetic and pharmacodynamic properties
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Potential synergistic effects with other natural products
Addressing these knowledge gaps would significantly enhance our understanding of Wedelobatin A and its potential applications in various fields, including medicinal chemistry, pharmacology, and agricultural sciences.
Research Opportunities
The unique structural features of Wedelobatin A and its natural origin from W. trilobata suggest several promising research directions:
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Investigation of potential antimicrobial, antiviral, or antiparasitic activities, given the reported activities of other compounds from W. trilobata
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Exploration of potential anti-inflammatory or anticancer properties, which are common among diterpenoids
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Development of synthetic or semi-synthetic derivatives with enhanced biological activities or improved physicochemical properties
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Ecological role investigation to understand its function in the producing organism
These research directions could lead to the discovery of new applications for Wedelobatin A and contribute to our broader understanding of ent-kaurane diterpenoids.
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